Leu-phe

Übersicht

Beschreibung

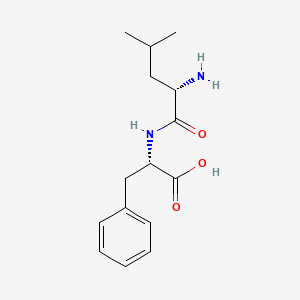

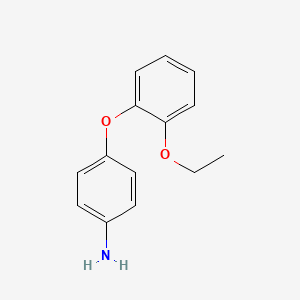

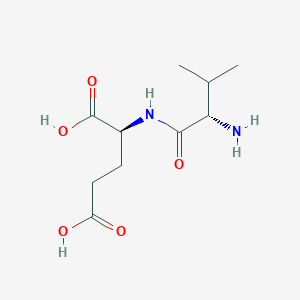

Leu-Phe is a dipeptide formed from L-leucine and L-phenylalanine residues . It has a role as a metabolite and is functionally related to L-leucine and L-phenylalanine .

Synthesis Analysis

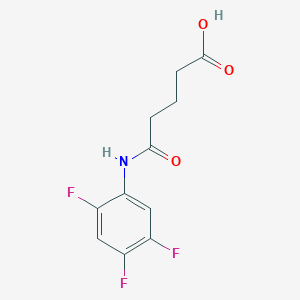

The synthesis of this compound involves the use of natural amino acids, which have advantages such as low toxicity and high stability . The synthesis process has been used in the development of safe ultraviolet filters for skin protection .Molecular Structure Analysis

The molecular formula of this compound is C15H22N2O3 . Its molecular weight is 278.35 g/mol . The IUPAC name is (2S)-2-[[ (2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid .Chemical Reactions Analysis

This compound is a dipeptide formed from L-leucine and L-phenylalanine residues . It is a metabolite and is functionally related to L-leucine and L-phenylalanine .Physical and Chemical Properties Analysis

This compound has a molecular weight of 278.35 g/mol . Its IUPAC name is (2S)-2-[[ (2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid .Wissenschaftliche Forschungsanwendungen

1. Effects on Intestinal Enzyme Activities and Starch Digestibility

Research has shown that the infusion of Leu and Phe can influence the activity of enzymes like α-amylase, trypsin, and lipase in goats, impacting starch digestibility in the small intestine (Yu et al., 2014).

2. Development of Cell-based Assay Systems

A cell-based assay system using Escherichia coli auxotrophs was developed for quantifying amino acids including Phe and Leu. This system aids in diagnosing metabolic diseases in newborns (Kim et al., 2014).

3. Impact on Pancreatic Development and Enzyme Gene Expression

Studies indicate that Leu and Phe can affect pancreatic development and the expression of enzyme genes in dairy goats, suggesting a role in improving digestive functions (Cao et al., 2018).

4. Role in Angiotensin I-converting Enzyme Inhibition

Leu and Phe, as part of dipeptides, have been studied for their angiotensin I-converting enzyme (ACE) inhibitory properties, which have implications in blood pressure regulation (Ono et al., 2006).

5. Chemotactic Activity in Neutrophils

Studies have found that sequences containing Leu-Phe are chemoattractants for neutrophils, showing potential in understanding immune response mechanisms (Aswanikumar et al., 1978).

6. Mutation Studies in Malaria Vectors

Research identified mutations involving this compound in the malaria mosquito Anopheles gambiae from Cameroon, contributing to the understanding of insecticide resistance (Etang et al., 2006).

7. Biodegradable Poly(ester amide)s Synthesis

The creation of biodegradable unsaturated poly(ester-amide)s (PEAs) using Leu and Phe demonstrates their application in developing new materials for medical and industrial use (Chkhaidze et al., 2011).

Wirkmechanismus

Target of Action

Leucine-Phenylalanine (Leu-Phe) primarily targets opioid receptors, specifically the formyl peptide receptors (FPRs). These receptors are known to play a significant role in the antinociceptive action in organisms . This compound is also suspected to interact with the Arg/N-degron pathway, which targets proteins for degradation by recognizing their N-terminal or internal degrons .

Mode of Action

This compound interacts with its targets by binding to the lipid phase of the membrane receptor surrounding. This interaction affects the surface characteristics and morphology of lipid monolayers, leading to an increase in surface density of the mixed surface lipids/Leu-Phe films at loose lipid packing . This interaction is crucial for the peptides to adopt a proper conformation for binding to their receptors .

Biochemical Pathways

This compound is part of the superfamily of ELFV (Glu/Leu/Phe/Val) amino acid dehydrogenases, which play a significant role at the junction of carbon and nitrogen assimilation pathways . The peptides are involved in various functions in the organism, including the inflammatory and immune response, gastrointestinal physiology, learning and memory, emotional behaviors, respiration, and inhibition of pain signals .

Pharmacokinetics

Peptides in general are known to have poor absorption, distribution, metabolism, and excretion (adme) properties with rapid clearance, short half-life, low permeability, and sometimes low solubility . Strategies have been developed to improve peptide drugability through enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life .

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. For instance, it has been found to affect the lipid monolayers surface characteristics . In the context of cancer, certain cyclic peptides containing the this compound sequence have shown cytotoxic and cytostatic effects in melanoma cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, the production of certain diketopiperazines, including cyclo(Pro-Phe), was found to be influenced by environmental factors such as temperature and pH . These factors can affect the stability and efficacy of this compound, thereby influencing its overall action.

Biochemische Analyse

Biochemical Properties

Leu-Phe participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the self-assembly of peptides, forming various micro to nanostructures . This process has several applications in nanobiotechnology .

Cellular Effects

This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, this compound and other amide-linked indole-3-acetic acid (IAA) conjugates modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound acts through the TIR1-dependent signaling pathway .

Eigenschaften

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952899 | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-30-8, 3063-05-6, 56217-82-4 | |

| Record name | NSC524454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)

![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)

![4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3123242.png)

![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B3123256.png)

![2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B3123262.png)

![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)